molecular formula C18H19N3OS B12494420 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylacetamide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylacetamide

Cat. No.: B12494420
M. Wt: 325.4 g/mol
InChI Key: XWAUVRUFQPURRF-UHFFFAOYSA-N
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Description

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylacetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylacetamide typically involves the reaction of 1-benzyl-1H-benzimidazole-2-thiol with N,N-dimethylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The benzimidazole moiety is known to interact with DNA and proteins, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylacetamide is unique due to its specific structural features, including the presence of the N,N-dimethylacetamide moiety. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N,N-dimethylacetamide

InChI

InChI=1S/C18H19N3OS/c1-20(2)17(22)13-23-18-19-15-10-6-7-11-16(15)21(18)12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3

InChI Key

XWAUVRUFQPURRF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3

Origin of Product

United States

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